Methyldopa hydrate
Description
Properties
IUPAC Name |
(2S)-2-amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoic acid;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4.H2O/c1-10(11,9(14)15)5-6-2-3-7(12)8(13)4-6;/h2-4,12-13H,5,11H2,1H3,(H,14,15);1H2/t10-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDJUBZFLFDODNF-PPHPATTJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=C(C=C1)O)O)(C(=O)O)N.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@](CC1=CC(=C(C=C1)O)O)(C(=O)O)N.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41372-08-1 | |
| Record name | L-Tyrosine, 3-hydroxy-α-methyl-, hydrate (2:3) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=41372-08-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | L-Tyrosine, 3-hydroxy-α-methyl-, hydrate (2:3) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.127.456 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Chemical Identity and Structural Overview
Alpha-methyldopa sesquihydrate, systematically named (S)-2-amino-3-(3,4-dihydroxyphenyl)-2-methylpropionic acid sesquihydrate, has the molecular formula C₁₀H₁₅NO₅ and a molecular weight of 229.23 g/mol . The sesquihydrate form crystallizes with 1.5 molecules of water, critical for stabilizing the hygroscopic anhydrous form. Its optical activity, reported as [α]²⁵/D +13° (c = 1 in H₂O) , underscores the importance of stereochemical control during synthesis.
Synthetic Routes for Alpha-Methyldopa Sesquihydrate
Condensation-Reduction Method (Patent CN105693541A)
The most extensively documented synthesis, outlined in Chinese Patent CN105693541A, involves a four-step process using veratraldehyde (3,4-dimethoxybenzaldehyde) and 2-acetylamino methyl propionate as starting materials.
Reaction Pathway:
- Condensation :
Veratraldehyde reacts with 2-acetylamino methyl propionate in dimethylformamide (DMF) under alkaline conditions (e.g., Feldalat NM ) at 10–30°C for 1.5–3 hours . This step forms a Schiff base intermediate.Veratraldehyde + 2-Acetylamino Methyl Propionate → Schiff Base Intermediate - Reduction :
Addition of paratoluensulfonyl chloride followed by sodium borohydride (NaBH₄) reduces the imine bond, yielding a secondary amine. - Deprotection :
Treatment with strong acids (e.g., HCl) under reflux removes acetyl and methoxy protecting groups, yielding crude alpha-methyldopa. - Purification :
Crude product is dissolved in 0.1 M HCl , treated with activated carbon, and recrystallized by pH adjustment to 4.5 using ammonia.
Performance Data:
| Parameter | Example 1 | Example 2 |
|---|---|---|
| Starting Material | 166 kg | 166 kg |
| Yield | 85.0% | 88.5% |
| Purity (HPLC) | 99.6% | 99.7% |
| Recrystallization Solvent | 0.1 M HCl | 0.1 M HCl |
This method achieves >99.5% purity and avoids toxic reagents, aligning with green chemistry principles.
Alternative Synthesis via Catalytic Hydrogenation
While less commonly reported, early literature describes a route involving catalytic hydrogenation of α-methyl-3,4-dihydroxyphenylpyruvic acid using palladium-on-carbon (Pd/C) . However, this method suffers from lower yields (~65% ) due to over-reduction byproducts and is largely supplanted by the condensation-reduction approach.
Purification and Crystallization Strategies
Recrystallization from Aqueous Solutions
Alpha-methyldopa’s limited solubility in water (0.1–1 g/100 mL at 23°C ) necessitates precise temperature control during recrystallization. The sesquihydrate form precipitates upon cooling a hot aqueous solution, with optimal yields achieved at pH 4.5–5.0 .
Key Steps:
Reaction Optimization and Critical Parameters
Temperature Control
Quality Control and Characterization
Spectroscopic Analysis
Industrial-Scale Production Insights
Large-scale batches (>100 kg ) utilize continuous flow reactors to enhance heat transfer and reduce reaction times by 40% . Economic analyses estimate a $12.50/kg production cost at commercial scales, dominated by raw materials (63%) and purification (22%).
Chemical Reactions Analysis
Metabolic Reactions
Alpha-methyldopa undergoes extensive hepatic metabolism, producing bioactive intermediates via enzymatic pathways:
Key Metabolic Pathways
| Reaction Step | Enzyme Involved | Metabolite Formed | Biological Impact |
|---|---|---|---|
| Decarboxylation | Dopamine β-hydroxylase | α-Methyldopamine | Depletes catecholamine stores |
| β-Hydroxylation | Phenylethanolamine-N-MT | α-Methylnorepinephrine | Central α₂-adrenergic agonism |
| Sulfation | SULT enzymes | α-Methyldopa mono-O-sulfate | Primary urinary metabolite |
| Methylation | COMT | 3-O-Methyl-α-methyldopa | Minor metabolite (4% excretion) |
-
Bioactivation : The L-isomer converts to α-methylnorepinephrine, a false neurotransmitter that stimulates central α₂-adrenergic receptors, reducing sympathetic outflow and blood pressure .
-
Decarboxylase Inhibition : Competes with endogenous L-DOPA for aromatic L-amino acid decarboxylase, suppressing dopamine/norepinephrine synthesis .
Synthetic Reactions
The industrial synthesis of L-α-methyldopa involves stereoselective steps:
Reactivity in Supercritical CO₂
Recent studies demonstrate its solubility behavior under high-pressure CO₂, relevant for nanoparticle synthesis:
Solubility Data (313.2–343.2 K, 12–30 MPa)
| Pressure (MPa) | Temperature (K) | Solubility (×10⁻⁵ mole fraction) |
|---|---|---|
| 12 | 313.2 | 0.805 |
| 30 | 343.2 | 11.345 |
-
Modeling : The Kumar-Johnston equation best correlates experimental data (AARD = 8.38%, R² = 0.988) .
-
Thermodynamics : Enthalpy of solvation (ΔHₛₒₗ) = −22.52 kJ/mol, indicating exothermic binding to CO₂ .
Degradation Reactions
Stability studies reveal pH-dependent decomposition:
Degradation Products
| Condition | Major Degradants | Mechanism |
|---|---|---|
| Alkaline pH | 3,4-Dihydroxyphenylacetone | Oxidative deamination |
| Acidic pH | α-Methyldopamine sulfate | Sulfation |
| UV exposure | Quinone derivatives | Photooxidation |
-
Excretion : 70% of absorbed drug is renally excreted as α-methyldopa mono-O-sulfate (64%) and unchanged drug (24%) .
Receptor Interactions
Alpha-methyldopa’s metabolites act as agonists at:
| Receptor Type | Affinity (Ki) | Effect |
|---|---|---|
| α₂-Adrenergic | 15 nM | Sympathetic inhibition, ↓ BP |
| D₂ Dopamine | 220 nM | Parkinsonism (rare side effect) |
Scientific Research Applications
Pharmacological Properties
Alpha-methyldopa is classified as a centrally acting alpha-2 adrenergic agonist. It functions by stimulating alpha-adrenergic receptors in the central nervous system, which leads to decreased sympathetic outflow and consequently lowers blood pressure. It acts as a prodrug, being converted into alpha-methyl norepinephrine, which is the active form responsible for its antihypertensive effects .
Mechanism of Action:
- Alpha-adrenergic Agonism: Selectively activates alpha-2 adrenergic receptors.
- DOPA Decarboxylase Inhibition: Acts as a competitive inhibitor of the enzyme that converts L-DOPA to dopamine, affecting neurotransmitter levels in the brain .
Therapeutic Uses
- Hypertension Management:
- Gestational Hypertension:
- Alternative Treatment:
Clinical Studies
A significant body of research has evaluated the long-term effects and safety profile of alpha-methyldopa sesquihydrate:
- Long-term Toxicity Studies: Research involving F344/N rats and B6C3F1 mice demonstrated that prolonged exposure to alpha-methyldopa sesquihydrate did not yield evidence of carcinogenic activity in male or female rats. However, equivocal evidence of carcinogenic activity was observed in male mice, primarily linked to uncommon tubular cell tumors .
- Reproductive Toxicity Studies: In studies assessing reproductive toxicity, male rats treated with varying doses showed decreased body weight and alterations in sperm parameters, indicating potential impacts on fertility .
Temperature Stability Studies
A study utilizing X-ray diffraction and thermal analysis assessed the stability of alpha-methyldopa sesquihydrate under various temperature conditions. The findings indicated that the compound undergoes phase transitions that could affect its stability and efficacy depending on storage conditions .
Summary of Findings
Mechanism of Action
alpha-Methyldopa sesquihydrate acts as a centrally-acting alpha-2 adrenergic agonist. It is converted in the brain to alpha-methylnorepinephrine, which stimulates alpha-2 adrenergic receptors. This stimulation inhibits the release of norepinephrine, leading to a decrease in sympathetic nervous system activity. As a result, blood pressure is lowered due to reduced vasoconstriction and heart rate .
Comparison with Similar Compounds
Chemical Identity :
Physicochemical Properties :
Pharmacological Profile :
- Mechanism : Competitive inhibitor of DOPA decarboxylase (ED₅₀ = 21.8 mg/kg) and α₂-adrenergic agonist, reducing sympathetic outflow .
- Therapeutic Use : First-line antihypertensive, especially in pregnancy (WHO-recommended) .
- Safety : Hazard statement H303 (harmful if swallowed); precautionary code P301+P317 (seek medical attention if unwell) .
Regulatory Status :
- USP grade purity >99% .
- Classified as BCS Class I (high solubility/permeability) or III (high solubility/low permeability) by WHO .
Comparison with Structurally Similar Compounds
L-Dopa (Levodopa)
Structural Insight : The methyl group in methyldopa blocks its conversion to active neurotransmitters, making it a decarboxylase inhibitor rather than a precursor .
3-Methoxy-L-Tyrosine Monohydrate
Key Difference : Methoxy substitution reduces catecholamine-related activity compared to methyldopa’s dihydroxyphenyl group .
Comparison with Therapeutically Similar Compounds
Clonidine (Catapres®)
Clinical Data : Methyldopa is preferred in pregnancy due to extensive safety data, whereas clonidine is used off-label with less evidence .
Moxonidine
Study Insight : In acute cocaine toxicity models, methyldopa reduced seizures (84% vs. 100% in controls) but was less effective than dexmedetomidine (12% mortality) .
Hydration-State Comparisons
Cefazolin Sodium Sesquihydrate vs. Pentahydrate :
- NMR Data : Sesquihydrates show distinct β-lactam (55–58 ppm) and carbonyl (158–170 ppm) shifts compared to pentahydrates .
- Crystal Structure : Hydration state affects crystal packing and stability (e.g., prednisolone sesquihydrate dehydrates to Form III without structural collapse) .
Relevance to Methyldopa : The sesquihydrate form of methyldopa enhances stability and solubility compared to anhydrous forms, critical for oral bioavailability .
Biological Activity
Alpha-methyldopa sesquihydrate, a derivative of methyldopa, is primarily known for its use as an antihypertensive agent. It functions as a centrally acting alpha-2 adrenergic agonist, which plays a significant role in regulating blood pressure by modulating sympathetic nervous system activity. This article delves into the biological activity of alpha-methyldopa sesquihydrate, highlighting its mechanisms of action, pharmacokinetics, and relevant research findings.
Alpha-methyldopa sesquihydrate is characterized by its white solid form and is soluble in water. The compound acts primarily as an agonist at alpha-2 adrenergic receptors, leading to decreased sympathetic outflow and reduced norepinephrine release. This results in lowered peripheral vascular resistance and blood pressure.
Key Mechanisms:
- Alpha-2 Adrenergic Agonism : Activation of these receptors in the central nervous system inhibits adrenergic neuronal outflow.
- Inhibition of DOPA Decarboxylase : This enzyme is crucial for the synthesis of catecholamines; its inhibition leads to decreased levels of norepinephrine and epinephrine .
Pharmacokinetics
The pharmacokinetic profile of alpha-methyldopa sesquihydrate includes:
- Absorption : Approximately 25% bioavailability after oral administration, with peak plasma concentrations reached within 3 to 6 hours.
- Metabolism : Primarily metabolized to α-methylnorepinephrine and α-methylepinephrine, which are responsible for its therapeutic effects.
- Distribution : The volume of distribution ranges from 0.41 to 0.72 L/kg, indicating good tissue penetration .
Biological Activity and Therapeutic Uses
Alpha-methyldopa sesquihydrate is predominantly used in the treatment of hypertension. Its effectiveness has been demonstrated through various clinical studies:
- Antihypertensive Effects : A study involving a 500 mg oral dose showed significant reductions in mean arterial pressure and total peripheral resistance in subjects with essential hypertension .
- Sedative Properties : In addition to its antihypertensive effects, alpha-methyldopa exhibits sedative activity, which may be beneficial in managing anxiety associated with hypertension .
Toxicology Studies
Research conducted by the National Toxicology Program (NTP) assessed the long-term effects of alpha-methyldopa sesquihydrate on F344/N rats and B6C3F1 mice over two years. Key findings include:
- Body Weight Changes : Mean body weights of dosed rats were significantly lower (8%-17%) compared to controls, indicating potential toxicity at higher doses .
- Survival Rates : Survival rates among dosed groups were comparable to controls, suggesting that while there are adverse effects on weight, the compound does not significantly increase mortality risk at tested doses.
- Carcinogenicity Assessment : No evidence of carcinogenic activity was found in female B6C3F1 mice; however, nonneoplastic lesions were noted in kidneys .
Case Studies
A notable case study observed the effects of alpha-methyldopa on patients with resistant hypertension. Patients receiving this treatment exhibited improved blood pressure control without significant adverse effects on renal function or metabolic parameters.
| Study | Dose | Population | Outcome |
|---|---|---|---|
| Clinical Trial | 500 mg | Essential Hypertension | Reduced mean arterial pressure by 35% |
| Long-term NTP Study | Varying doses up to 12,500 ppm | F344/N Rats | No carcinogenicity; weight loss observed |
Q & A
Basic Research Questions
Q. What validated analytical methods are recommended for quantifying alpha-Methyldopa sesquihydrate in pharmaceutical formulations?
- Methodological Answer : Gas chromatography with flame ionization detection (GC-FID) is a robust method for quantifying residual solvents or impurities in sesquihydrate forms. Key validation parameters include specificity, linearity (calibration curves spanning 50–150% of target concentration), precision (RSD < 2% for repeatability), and accuracy (recovery rates of 98–102%). Follow ICH Q2(R1) guidelines for method validation, including system suitability tests and stability-indicating assays .
Q. How is the crystalline structure of alpha-Methyldopa sesquihydrate characterized in solid-state studies?
- Methodological Answer : Simultaneous differential scanning calorimetry (DSC) and X-ray diffraction (XRD) are critical for analyzing crystalline phase transitions. For example, DSC identifies endothermic peaks corresponding to dehydration (e.g., loss of 1.5 H₂O at ~100–120°C), while XRD confirms lattice structure changes. Multivariate analysis (e.g., augmented alternating least-squares regression) can decompose overlapping thermal and structural data into chemically independent profiles .
Q. What is the Biopharmaceutics Classification System (BCS) classification of alpha-Methyldopa sesquihydrate, and how does this influence formulation design?
- Methodological Answer : The WHO classifies alpha-Methyldopa sesquihydrate as BCS Class I (high solubility/high permeability) or Class III (high solubility/low permeability). For Class I, bioequivalence studies may waive in vivo testing if dissolution profiles match reference products. For Class III, permeability-enhancing excipients (e.g., surfactants) or micronization may improve bioavailability. Accelerated stability studies (40°C/75% RH for 6 months) are required to assess hydrate stability in formulations .
Advanced Research Questions
Q. How can researchers resolve contradictions in toxicological data from long-term rodent studies on alpha-Methyldopa sesquihydrate?
- Methodological Answer : In a 2-year carcinogenicity study (F344/N rats and B6C3F1 mice), dose-dependent discrepancies (e.g., non-linear tumor incidence) require re-evaluation of metabolic pathways. Use pharmacokinetic-pharmacodynamic (PK-PD) modeling to correlate plasma exposure levels (AUC) with toxicity endpoints. Cross-validate findings with in vitro genotoxicity assays (Ames test, micronucleus assay) to rule out false positives from species-specific metabolic activation .
Q. What experimental approaches address the instability of alpha-Methyldopa sesquihydrate under varying humidity conditions?
- Methodological Answer : Conduct dynamic vapor sorption (DVS) studies to determine critical relative humidity (RH) thresholds for hydrate dehydration. For example, sesquihydrates often dehydrate at RH < 7% (5 mbar H₂O at 40°C). Use Karl Fischer titration to monitor water content during stability testing (25°C/60% RH for 12 months). Pair with XRD to detect amorphous phase formation, which may alter dissolution kinetics .
Q. How can multivariate analysis enhance interpretation of thermal and structural data for alpha-Methyldopa sesquihydrate?
- Methodological Answer : Apply augmented alternating least-squares (ALS) regression to simultaneous DSC-XRD datasets. This decomposes overlapping signals into distinct thermal profiles (e.g., hemihydrate vs. amorphous phase transitions) and XRD patterns. For example, ALS revealed that sesquihydrate dehydration in poly(ethylene imine) films is irreversible upon cooling, a finding applicable to polymer-drug composites .
Q. What strategies optimize bioequivalence studies for alpha-Methyldopa sesquihydrate considering its BCS classification?
- Methodological Answer : For BCS Class I, use a two-stage dissolution test (pH 1.2 for 2 hours, then pH 6.8) to simulate gastrointestinal transit. For Class III, employ permeation assays (e.g., Caco-2 cell monolayers) to assess excipient effects on permeability. Validate with crossover pharmacokinetic studies (n ≥ 12) comparing test vs. reference formulations under fasting/fed conditions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
